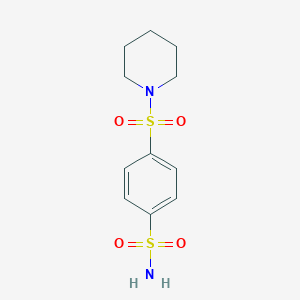
4-Piperidin-1-ylsulfonylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidin-1-ylsulfonylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Also known as PSB-1115, this compound is a potent and selective inhibitor of the carbonic anhydrase IX (CAIX) enzyme, which is overexpressed in many types of cancers.
Wirkmechanismus
The mechanism of action of PSB-1115 involves the inhibition of the 4-Piperidin-1-ylsulfonylbenzenesulfonamide enzyme, which is involved in regulating the pH of cancer cells. 4-Piperidin-1-ylsulfonylbenzenesulfonamide helps cancer cells maintain an acidic environment, which promotes their growth and survival. By inhibiting 4-Piperidin-1-ylsulfonylbenzenesulfonamide, PSB-1115 disrupts this acidic environment and reduces the growth and metastasis of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that PSB-1115 has significant biochemical and physiological effects on cancer cells. Inhibition of 4-Piperidin-1-ylsulfonylbenzenesulfonamide by PSB-1115 leads to a decrease in extracellular acidification rate, which is essential for cancer cell survival. This decrease in acidification rate results in a decrease in cell proliferation and an increase in apoptosis. PSB-1115 has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using PSB-1115 in lab experiments is its selectivity for the 4-Piperidin-1-ylsulfonylbenzenesulfonamide enzyme. This selectivity allows for specific targeting of cancer cells, reducing the risk of off-target effects. Additionally, PSB-1115 has been shown to have low toxicity, making it a safe candidate for cancer therapy. However, one limitation of PSB-1115 is its poor solubility, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the use of 4-Piperidin-1-ylsulfonylbenzenesulfonamide in scientific research. One potential application is in combination therapy with other cancer drugs. Studies have shown that PSB-1115 can enhance the efficacy of other cancer drugs, making it a promising candidate for combination therapy. Additionally, PSB-1115 has been shown to have potential applications in other fields such as imaging and diagnostic tools. Further research is needed to explore these potential applications fully.
Synthesemethoden
The synthesis of 4-Piperidin-1-ylsulfonylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of PSB-1115.
Wissenschaftliche Forschungsanwendungen
The primary application of 4-Piperidin-1-ylsulfonylbenzenesulfonamide is in the field of cancer research. As mentioned earlier, PSB-1115 is a selective inhibitor of the 4-Piperidin-1-ylsulfonylbenzenesulfonamide enzyme, which is highly expressed in many types of cancer cells. Inhibition of 4-Piperidin-1-ylsulfonylbenzenesulfonamide has been shown to reduce the growth and metastasis of cancer cells, making PSB-1115 a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
1150-21-6 |
|---|---|
Produktname |
4-Piperidin-1-ylsulfonylbenzenesulfonamide |
Molekularformel |
C11H16N2O4S2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-piperidin-1-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) |
InChI-Schlüssel |
XFVSMDADKPFRNT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Andere CAS-Nummern |
1150-21-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




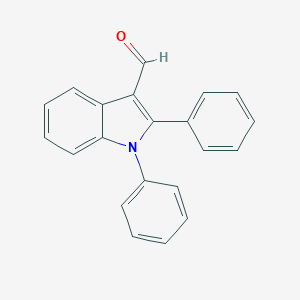
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
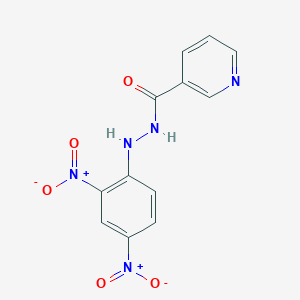
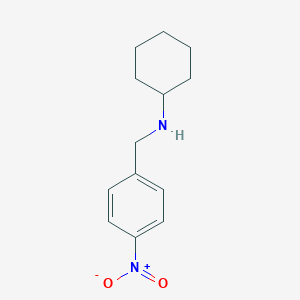
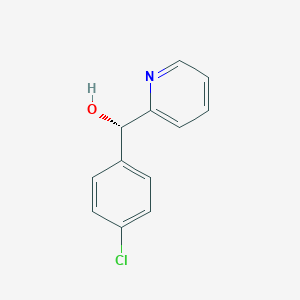
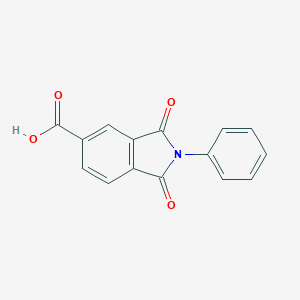
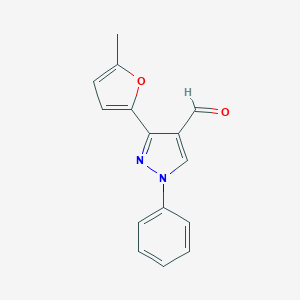
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
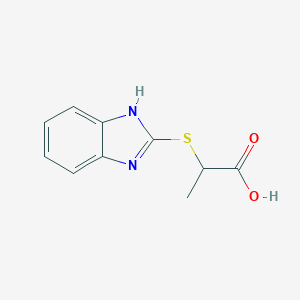
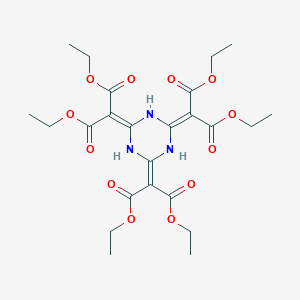
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
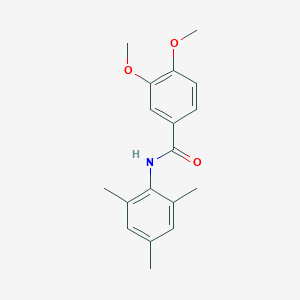
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)